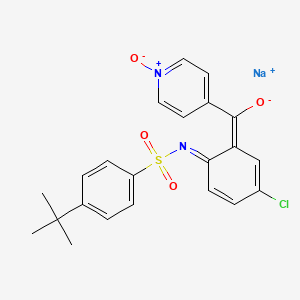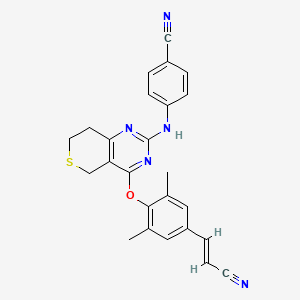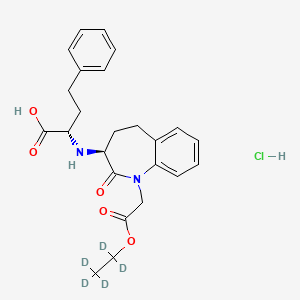
17beta-HSD1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-HSD1-IN-1 is a potent inhibitor of the enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme plays a crucial role in the biosynthesis of estrogens, particularly in the conversion of estrone to estradiol. Inhibiting 17beta-HSD1 has significant implications in the treatment of estrogen-dependent diseases such as breast cancer and endometriosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-HSD1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 17beta-HSD1-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group in this compound may yield a ketone derivative .
Scientific Research Applications
17beta-HSD1-IN-1 has a wide range of applications in scientific research:
Mechanism of Action
17beta-HSD1-IN-1 exerts its effects by binding to the active site of the 17beta-HSD1 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of estrone to estradiol, leading to a decrease in estrogen levels. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to estrogen biosynthesis and metabolism .
Comparison with Similar Compounds
17beta-HSD2 inhibitors: These compounds inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 2, which is involved in the oxidation of estradiol to estrone.
17beta-HSD3 inhibitors: Target the enzyme 17beta-hydroxysteroid dehydrogenase type 3, which is crucial in androgen biosynthesis.
17beta-HSD4 inhibitors: Inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 4, which has a role in fatty acid metabolism.
Uniqueness: 17beta-HSD1-IN-1 is unique in its high specificity and potency for inhibiting 17beta-HSD1, making it a valuable tool for studying estrogen-dependent processes and developing targeted therapies .
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(4-hydroxy-3,5-dimethylphenyl)-N-methyl-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-13-7-5-6-8-17(13)22(4)21(24)19-10-9-18(25-19)16-11-14(2)20(23)15(3)12-16/h5-12,23H,1-4H3 |
InChI Key |
HBJHIBFARBKTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



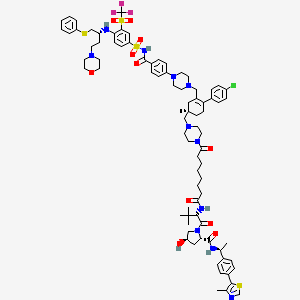
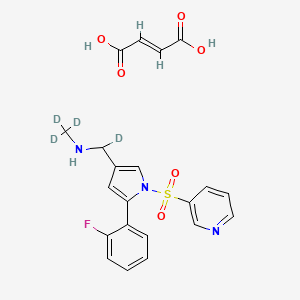


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)


